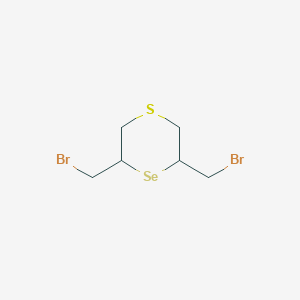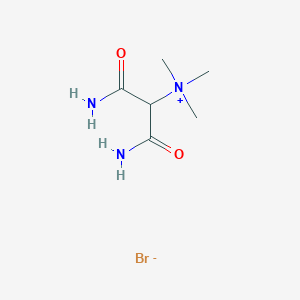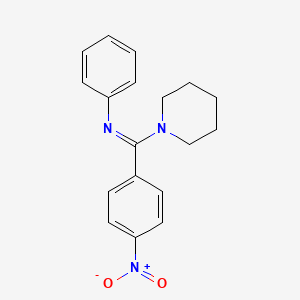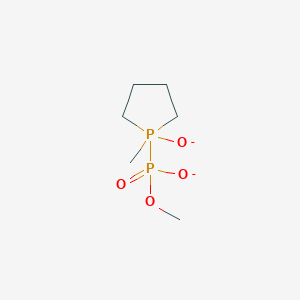
3-(2'-Methylpiperidino)propyl o-iodobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2’-Methylpiperidino)propyl o-iodobenzoate is a chemical compound with the molecular formula C16H22INO2 and a molecular weight of 387.26 g/mol It is known for its unique structure, which includes a piperidine ring substituted with a methyl group and an iodobenzoate ester moiety
準備方法
The synthesis of 3-(2’-Methylpiperidino)propyl o-iodobenzoate typically involves the esterification of 2-iodobenzoic acid with 3-(2’-methylpiperidino)propanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours until the desired product is formed.
化学反応の分析
3-(2’-Methylpiperidino)propyl o-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the o-iodobenzoate moiety can be substituted with other nucleophiles under suitable conditions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The piperidine ring can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with sodium azide would yield the corresponding azide derivative.
科学的研究の応用
3-(2’-Methylpiperidino)propyl o-iodobenzoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(2’-Methylpiperidino)propyl o-iodobenzoate involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring and the iodobenzoate ester moiety can interact with specific binding sites on the target molecules, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the target molecule being studied.
類似化合物との比較
3-(2’-Methylpiperidino)propyl o-iodobenzoate can be compared with other similar compounds, such as:
3-(2’-Methylpiperidino)propyl benzoate: This compound lacks the iodine atom in the benzoate moiety, which can significantly affect its reactivity and applications.
3-(2’-Methylpiperidino)propyl p-toluenesulfonate:
特性
CAS番号 |
63916-88-1 |
|---|---|
分子式 |
C16H22INO2 |
分子量 |
387.26 g/mol |
IUPAC名 |
3-(2-methylpiperidin-1-yl)propyl 2-iodobenzoate |
InChI |
InChI=1S/C16H22INO2/c1-13-7-4-5-10-18(13)11-6-12-20-16(19)14-8-2-3-9-15(14)17/h2-3,8-9,13H,4-7,10-12H2,1H3 |
InChIキー |
CYJRWJOMFVGVDK-UHFFFAOYSA-N |
正規SMILES |
CC1CCCCN1CCCOC(=O)C2=CC=CC=C2I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Lithium, [[bis(1,1-dimethylethyl)phosphino]methyl]-](/img/structure/B14511189.png)
![N,N'-[Propane-1,3-diylbis(oxy-4,1-phenylene)]dianiline](/img/structure/B14511195.png)





![2-[(2,6-Dichloropyridin-3-yl)oxy]butanoic acid](/img/structure/B14511242.png)
![3-Methyl-1-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14511243.png)




